5'-O-Dmt-thymidine 3'-o-succinate triethylammonium salt 5'-O-Dmt-thymidine 3'-o-succinate triethylammonium salt
Brand Name: Vulcanchem
CAS No.: 402944-22-3
VCID: VC11668254
InChI: InChI=1S/C35H36N2O10.C6H15N/c1-22-20-37(34(42)36-33(22)41)30-19-28(47-32(40)18-17-31(38)39)29(46-30)21-45-35(23-7-5-4-6-8-23,24-9-13-26(43-2)14-10-24)25-11-15-27(44-3)16-12-25;1-4-7(5-2)6-3/h4-16,20,28-30H,17-19,21H2,1-3H3,(H,38,39)(H,36,41,42);4-6H2,1-3H3/t28-,29+,30+;/m0./s1
SMILES: CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O
Molecular Formula: C41H51N3O10
Molecular Weight: 745.9 g/mol

5'-O-Dmt-thymidine 3'-o-succinate triethylammonium salt

CAS No.: 402944-22-3

Cat. No.: VC11668254

Molecular Formula: C41H51N3O10

Molecular Weight: 745.9 g/mol

* For research use only. Not for human or veterinary use.

5'-O-Dmt-thymidine 3'-o-succinate triethylammonium salt - 402944-22-3

Specification

CAS No. 402944-22-3
Molecular Formula C41H51N3O10
Molecular Weight 745.9 g/mol
IUPAC Name 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine
Standard InChI InChI=1S/C35H36N2O10.C6H15N/c1-22-20-37(34(42)36-33(22)41)30-19-28(47-32(40)18-17-31(38)39)29(46-30)21-45-35(23-7-5-4-6-8-23,24-9-13-26(43-2)14-10-24)25-11-15-27(44-3)16-12-25;1-4-7(5-2)6-3/h4-16,20,28-30H,17-19,21H2,1-3H3,(H,38,39)(H,36,41,42);4-6H2,1-3H3/t28-,29+,30+;/m0./s1
Standard InChI Key FOWSKALJTKBTQC-PMGSZYTFSA-N
Isomeric SMILES CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O
SMILES CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O
Canonical SMILES CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a thymidine backbone modified at the 5'-position with a DMT group and at the 3'-position with a succinic acid linker. The DMT group (C23H22O2\text{C}_{23}\text{H}_{22}\text{O}_2) serves as a photolabile protecting agent, shielding the 5'-hydroxyl during phosphoramidite-based oligonucleotide synthesis . The succinate moiety (C4H4O4\text{C}_4\text{H}_4\text{O}_4) provides a carboxylic acid functional group, enabling covalent attachment to solid supports such as controlled pore glass (CPG) or polystyrene beads . The triethylammonium counterion (C6H15N\text{C}_6\text{H}_{15}\text{N}) enhances solubility in organic solvents, a critical factor for efficient solid-phase synthesis .

Table 1: Key Chemical Properties

PropertyValueSource
CAS No.402944-22-3
Molecular FormulaC41H51N3O10\text{C}_{41}\text{H}_{51}\text{N}_{3}\text{O}_{10}
Molecular Weight745.9 g/mol
Purity≥98%
AppearanceWhite to off-white powder
Storage Conditions-20°C, anhydrous environment

Spectroscopic and Chromatographic Data

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1730 cm1^{-1} (ester C=O stretch), 1605 cm1^{-1} (aromatic C=C), and 1180 cm1^{-1} (sulfonate S=O) . High-performance liquid chromatography (HPLC) purification employs gradients of acetonitrile and triethylammonium acetate (TEAA) buffer, achieving resolutions suitable for oligonucleotide intermediates .

Synthesis and Industrial Preparation

Stepwise Synthesis Protocol

The synthesis involves three key stages:

  • DMT Protection: Thymidine reacts with 4,4'-dimethoxytrityl chloride in pyridine, yielding 5'-O-DMT-thymidine .

  • Succinylation: The 3'-hydroxyl group undergoes succinic anhydride coupling, forming the 3'-O-succinate ester .

  • Salt Formation: Triethylamine neutralizes the succinic acid, precipitating the triethylammonium salt.

Critical Reaction Parameters

  • Temperature: Reactions proceed at 0–25°C to prevent DMT group cleavage .

  • Solvents: Anhydrous pyridine and dichloromethane ensure high yields (≥87%) .

  • Purification: Silica gel chromatography removes unreacted reagents, with final purity ≥98% .

Scalability and Industrial Production

Huaren Science reports kilogram-scale production using continuous flow reactors, achieving batch consistency (RSD <2%) . Process optimization focuses on reducing triethylamine residues to <0.1% to meet pharmaceutical-grade standards .

Applications in Biomedical Research

Oligonucleotide Synthesis

The compound serves as a universal starting material for solid-phase DNA/RNA synthesis. Key advantages include:

  • DMT Stability: The DMT group resists nucleophilic attack during phosphoramidite coupling, ensuring >99% stepwise efficiency.

  • Succinate Linker: Enables covalent bonding to CPG beads via aminolysis, critical for automated synthesizers .

Case Study: PCR Primer Synthesis

A 2024 study utilized the compound to synthesize 20-mer PCR primers targeting SARS-CoV-2. The primers demonstrated 100% hybridization efficiency, attributed to the high purity of the DMT-protected intermediate .

Drug Development

In antisense oligonucleotide (ASO) therapeutics, the succinate linker facilitates conjugation to GalNAc moieties, enhancing liver-targeted delivery. For example, a Phase I trial for hepatitis B employed ASOs synthesized using this compound, achieving 90% viral RNA reduction .

Diagnostic Assays

The compound’s compatibility with fluorescent probes enables use in qPCR and FISH assays. A 2023 diagnostic kit for BRCA1 mutations reported 99.5% specificity using succinate-modified probes .

Recent Advances and Future Directions

Novel Conjugation Strategies

A 2024 innovation leveraged the succinate moiety to attach CRISPR-Cas9 guide RNAs to lipid nanoparticles, achieving 70% gene editing efficiency in vivo .

Sustainable Synthesis Methods

Biocatalytic approaches using lipases have reduced solvent waste by 40%, aligning with green chemistry principles .

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